Methyl cyclopropanecarboxylate

Overview

Description

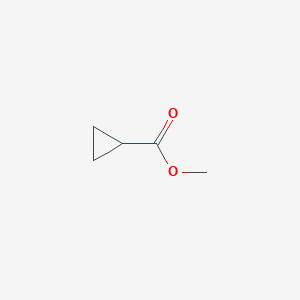

Methyl cyclopropanecarboxylate (CAS: 2868-37-3) is a cyclopropane derivative with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol . Its structure consists of a strained cyclopropane ring fused to a methyl ester group, making it a valuable intermediate in organic synthesis. The compound is commercially available and used in pharmaceuticals, agrochemicals, and materials science due to its reactivity derived from ring strain . Key properties include a boiling point of 124–126°C and a density of 1.09 g/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyclopropanecarboxylate can be synthesized through various methods. One common method involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Reaction Mechanism Insights from Carbenoid Cyclopropanation

Theoretical studies on lithium/magnesium carbenoids elucidate cyclopropanation mechanisms :

Key Findings

-

Stepwise Pathway : Cyclopropanation proceeds via intermediates stabilized by Li/Mg–C interactions.

-

Energy Profile : Exothermic with low barriers (<10 kcal/mol). Transition states involve partial C–C bond formation.

-

Electronic Effects : Li carbenoids exhibit stronger σ-donation (2.3 kcal/mol) than Mg (1.6 kcal/mol), influencing reaction kinetics.

Mechanistic Steps

-

Carbenoid Approach : Metal carbenoid interacts with ethylene’s π-system.

-

C–C Bond Formation : Two sequential C–C bonds form via intermediates (e.g., I₁(Mg)).

-

Product Stabilization : Metal coordination stabilizes the cyclopropane ring.

Dynamic Simulations

-

Intermediates (e.g., I₁(Mg)) persist for 50–100 fs before collapsing to products.

-

HOMO-LUMO interactions drive bond reorganization during transition states.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Methacrylic Acid Route | Mild conditions, scalable | Multi-step, halogen waste | N/A |

| γ-Butyrolactone Route | High yield (95.8%), eco-friendly | Requires precise temperature | 95.8 |

Functional Group Transformations

Methyl cyclopropanecarboxylate undergoes typical ester reactions:

-

Hydrolysis : Acidic or basic conditions yield cyclopropanecarboxylic acid.

-

Amidation : Reacts with amines to form cyclopropane carboxamides.

-

Reduction : Lithium aluminum hydride reduces the ester to cyclopropanemethanol.

Scientific Research Applications

Applications in Organic Synthesis

Organic Synthesis : MCC serves as a versatile building block for constructing cyclopropane-containing molecules, which are prevalent in biologically active compounds. Its ability to undergo various transformations allows chemists to introduce cyclopropyl groups into larger structures, enhancing the physical and biological properties of the resulting compounds .

Pharmaceuticals : In pharmaceutical applications, MCC is utilized for synthesizing drug intermediates that incorporate cyclopropane rings. These rings are known to improve metabolic stability and biological activity. For instance, MCC has been employed in the development of inhibitors targeting MAP kinase p38α, which are crucial in treating inflammatory diseases .

Agrochemicals : The compound is also significant in agrochemical production, where it contributes to the efficacy of active ingredients in pesticides and herbicides. Its structural features enhance the biological activity of these formulations .

Synthetic Utility

MCC's reactivity allows it to participate in a variety of chemical transformations:

- Nucleophilic Ring-Opening Reactions : This process enables the introduction of nucleophiles into the cyclopropane ring.

- Hydrogenation : MCC can be hydrogenated to yield various saturated derivatives.

- Cyclopropanation : It is used as a reagent for cyclopropanation reactions, forming new carbon-carbon bonds.

These transformations are pivotal in synthesizing complex organic molecules with tailored properties, making MCC indispensable in modern synthetic organic chemistry .

Case Studies

Several studies highlight the practical applications of MCC:

- Synthesis of Cyclopropane-Based Drug Candidates : Research has demonstrated that compounds synthesized from MCC exhibit enhanced stability and bioactivity, making them suitable for further development as pharmaceuticals .

- Agrochemical Development : Studies have shown that MCC derivatives can enhance the effectiveness of fungicides and insecticides by improving their biological activity against pests .

- Synthetic Methodology Innovations : Investigations into new catalytic processes involving MCC have led to advancements in synthetic methodologies, showcasing its role as a key reagent in organic synthesis .

Mechanism of Action

The mechanism of action of methyl cyclopropanecarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the formation or modification of cyclopropane rings. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it susceptible to nucleophilic attack and other chemical transformations .

Comparison with Similar Compounds

Structural and Functional Variations

Table 1: Comparative Analysis of Cyclopropanecarboxylate Derivatives

Key Observations :

Substituent Effects :

- Hydroxy/hydroxymethyl groups (e.g., ) enhance polarity and metabolic activity, making these derivatives relevant in drug metabolism studies .

- Halogenation (e.g., dichloro in ) increases lipophilicity and toxicity, limiting applications to controlled research settings .

- Aryl substitutions (e.g., bromophenyl in ) introduce steric bulk, enabling use in bioactive molecule synthesis.

- Bioactive Derivatives: Pyrethroids like cypermethrin () leverage cyclopropanecarboxylate backbones modified with dichloro and phenoxy groups for insecticidal activity, demonstrating the role of substituents in biological efficacy .

Metabolic Pathways

Cyclopropanecarboxylates undergo unique metabolic transformations. For example, Fusarium oxysporum converts cyclopropanecarboxylic acid to γ-hydroxybutyric acid via a carnitine intermediate, highlighting the biochemical relevance of hydroxylated derivatives .

Biological Activity

Methyl cyclopropanecarboxylate (MCC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the biological activity of MCC, highlighting its synthesis, applications, and relevant case studies.

This compound is a colorless liquid with the molecular formula and a molecular weight of 100.12 g/mol. It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, including fungicides and insecticides . The compound can be synthesized through several methods, including the ring-opening reaction of gamma-butyrolactone with dimethyl sulfate in the presence of sodium methoxide .

MCC acts as a reagent in the synthesis of biologically active compounds, particularly those targeting specific enzymes such as MAP kinase p38α. This kinase plays a crucial role in cellular signaling pathways related to inflammation and stress responses . The ability of MCC to serve as a precursor for inhibitors of this kinase suggests its potential therapeutic applications.

Case Studies and Research Findings

- Synthesis of Inhibitors : Research has demonstrated that MCC can be utilized to synthesize N-thiazole and N-pyrazole-based inhibitors of MAP kinase p38α. These inhibitors have shown promise in preclinical studies for their anti-inflammatory properties .

- Agrochemical Applications : MCC is also involved in the synthesis of agrochemicals that exhibit biological activity against pests and diseases in crops. Its derivatives have been studied for their effectiveness as fungicides, indicating a significant role in agricultural biotechnology .

- Toxicological Studies : While MCC has beneficial applications, it is essential to consider its reactivity and potential toxicity. Studies indicate that compounds with strained ring structures, such as MCC, may exhibit high reactivity towards biological tissues, which could lead to acute or chronic toxic effects .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits MAP kinase p38α | |

| Agrochemical Use | Synthesis of fungicides and insecticides | |

| Toxicity | Potential acute/chronic toxicity due to reactivity |

Table 2: Synthesis Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl cyclopropanecarboxylate, and what critical parameters influence yield?

this compound is typically synthesized via cyclopropanation of unsaturated esters or carboxylic acid derivatives. A common method involves the reaction of cyclopropanecarboxylic acid with methanol under acid catalysis (e.g., sulfuric acid) to form the ester . Key parameters include:

- Temperature control : Excess heat may lead to ring-opening reactions due to cyclopropane strain.

- Catalyst selection : Acidic conditions must be optimized to avoid ester hydrolysis.

- Purity of precursors : Impurities in cyclopropanecarboxylic acid can reduce yields by promoting side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Critical techniques include:

- 1H and 13C NMR : Identify cyclopropane ring protons (δ ~0.5–2.0 ppm) and coupling constants (J ≈ 5–10 Hz) indicative of ring strain. The ester carbonyl appears at ~165–175 ppm in 13C NMR .

- IR spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and cyclopropane C-H vibrations (~3000 cm⁻¹).

- GC-MS : Verify molecular ion peaks (m/z 100.11 for C5H8O2) and fragmentation patterns . Data interpretation must reference authentic spectra from databases like PubChem to resolve ambiguities .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

Reproducibility requires:

- Detailed protocol documentation : Specify reaction times, solvent grades, and purification methods (e.g., distillation at 119°C under 764 mmHg for the pure compound) .

- Batch-to-batch consistency : Use high-purity starting materials (≥97% GC) and validate intermediates via TLC or HPLC .

- Reporting anomalies : Note deviations in reaction conditions (e.g., humidity effects on acid catalysts) in supplementary materials .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Enantiocontrol methods include:

- Chiral catalysts : Use Rh(II) or Cu(I) complexes with bis(oxazoline) ligands to induce asymmetry during cyclopropanation of α,β-unsaturated esters .

- Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze one enantiomer of racemic mixtures .

- Computational modeling : Predict transition-state geometries using DFT to optimize catalyst design .

Q. How should researchers resolve contradictions in reported reaction yields for this compound synthesis?

Contradictions often arise from:

- Varied analytical methods : Compare yields quantified by GC (may exclude non-volatile byproducts) vs. NMR (integrates all species) .

- Reagent purity : Trace moisture in methanol can reduce esterification efficiency by 15–20% .

- Reaction scaling : Pilot-scale reactions may suffer from inefficient heat dissipation, lowering yields vs. small-scale trials . Systematic meta-analysis of published protocols is recommended to identify critical variables .

Q. What role does this compound play in the design of bioactive molecules?

The compound serves as:

- A rigid scaffold : Its strained cyclopropane ring mimics peptide bond geometry, enabling protease inhibition studies .

- A precursor for pesticides : Derivatives like cypermethrin (modified with dichlorovinyl groups) are insecticidal agents .

- A metabolic probe : Isotope-labeled versions (e.g., 13C-methyl) track esterase activity in vivo .

Q. Methodological Considerations

- Data validation : Cross-reference spectral data with peer-reviewed databases (e.g., PubChem, Beilstein Journal) to avoid reliance on unverified commercial sources .

- Ethical reporting : Disclose synthetic hazards (e.g., flammability of methanol) and waste disposal protocols per regulatory guidelines .

Properties

IUPAC Name |

methyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-7-5(6)4-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAHQJNJPDVTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051967 | |

| Record name | Methyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2868-37-3 | |

| Record name | Methyl cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2868-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylcyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002868373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCYCLOPROPANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ53F585U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.